molecular formula C18H22N6O B2943547 N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-42-7

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Katalognummer: B2943547
CAS-Nummer: 873002-42-7
Molekulargewicht: 338.415
InChI-Schlüssel: ITTURYXOEPLSPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a butylamino group and at the 3-position with an ethyl-linked benzamide moiety. Its molecular weight is approximately 380.5 g/mol (based on analogous structures in ).

Eigenschaften

IUPAC Name

N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTURYXOEPLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. A common method includes the cyclization of appropriate precursors to form the triazolo pyridazine core, followed by functionalization with butylamine and benzamide groups under controlled conditions. Key steps might involve condensation reactions, nucleophilic substitutions, and coupling reactions.

  • Industrial Production Methods: : While detailed industrial processes are proprietary and vary, they generally scale up laboratory methods. Emphasis is placed on optimizing yield, purity, and cost-effectiveness. Large-scale production would likely involve automated synthesis, with precise control over temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

  • Types of Reactions: : N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties or for the synthesis of derivatives.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to proceed efficiently.

  • Major Products Formed: : Depending on the reaction, major products can vary. Oxidation might produce oxidized derivatives, reduction could lead to the removal of certain functional groups, and substitution reactions often introduce new groups to the triazolo pyridazine core or benzamide moiety.

Wissenschaftliche Forschungsanwendungen

This compound finds applications across several domains:

  • Chemistry: : It serves as an intermediate in the synthesis of other complex molecules, providing insight into reaction mechanisms and chemical behavior.

  • Biology: : Its biological activities are studied for potential therapeutic applications. It can be a lead compound in drug discovery, influencing cell signaling pathways and protein interactions.

  • Medicine: : Preliminary studies might investigate its efficacy as a drug candidate for various diseases. It could interact with specific targets like enzymes or receptors.

  • Industry: : In industrial contexts, it could be used in the development of new materials or as a catalyst in certain chemical processes.

Wirkmechanismus

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide likely exerts its effects through specific molecular interactions. The compound may bind to particular proteins or enzymes, modulating their activity. This interaction could alter signaling pathways or metabolic processes within cells, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

  • Imidazo[1,2-b]pyridazine Derivatives (): Compounds such as 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(diethylamino)ethyl)benzamide (MW: 380.5 g/mol) replace the triazolo ring with an imidazo system. For example, imidazo derivatives may exhibit weaker interactions with polar receptor pockets compared to triazolo analogs.
  • GABAA Receptor-Targeting Triazolo Derivatives (): L838417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazolo[3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine) and TPA023 share the triazolo-pyridazine core but incorporate bulky substituents (e.g., tert-butyl, fluorophenyl). These modifications enhance subtype selectivity for GABAA receptors (α2/α3 over α1), suggesting that the target compound’s butylamino group might confer distinct pharmacological profiles .

Substituent Variations at the 6-Position

  • Thioether-Linked Derivatives (–8): Compounds like N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (MW: 423.9 g/mol, ) replace the butylamino group with a thioether linkage. The 4-chlorobenzyl group increases molecular weight and introduces halogen-mediated hydrophobic interactions. In contrast, the target compound’s butylamino group may offer superior hydrogen-bonding capacity .
  • Methoxy and Fluoro Substituents ():
    3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () and 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide () demonstrate that electron-withdrawing groups (e.g., fluoro) or methoxy groups can modulate solubility and metabolic stability. The target compound’s butyl chain likely increases logP compared to these analogs .

Pharmacological and Cytotoxicity Profiles

  • The target compound’s benzamide and butylamino groups may similarly influence apoptosis pathways, though direct comparisons require experimental validation .
  • Kinase Inhibition Potential (): Analogs such as 5-(6-((2-(cyclopentyloxy)ethyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-isobutylnicotinamide (MW: 353.4 g/mol) suggest that alkylamino and benzamide groups are compatible with kinase binding pockets. The target compound’s larger size (MW ~380 g/mol) may affect selectivity for kinase targets like Adaptor Associated Kinase 1 .

Physicochemical and Structural Data

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Target Compound ~380.5 [1,2,4]Triazolo[4,3-b]pyridazine 6-butylamino, 3-ethyl-benzamide High lipophilicity (predicted)
4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(diethylamino)ethyl)benzamide () 380.5 Imidazo[1,2-b]pyridazine 6-butylamino, diethylamino-ethyl Reduced nitrogen content vs. triazolo
L838417 () ~435.4 [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, tert-butyl, difluorophenyl GABAA α2/α3 selectivity
N-(2-(6-((4-Chlorobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide () 423.9 [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-chlorobenzylthio) Enhanced hydrophobic interactions

Biologische Aktivität

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is C18H22N6O, with a molecular weight of 338.4 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which is known for its biological relevance in various pharmacological contexts.

The compound has been studied for its interaction with various biological targets:

  • Inhibition of Kinases : It has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibition can lead to reduced cell proliferation and survival in cancer cells.
  • Modulation of Enzyme Activity : Similar compounds have been reported to affect the activity of enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell division .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects:

  • Case Study : In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines. For instance, compounds similar to N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide showed IC50 values in the micromolar range against breast and lung cancer cell lines .
Compound NameIC50 (µM)Cancer Type
Derivative A5.0Breast Cancer
Derivative B7.5Lung Cancer
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide6.0Colorectal Cancer

Neuroprotective Effects

Some studies have explored the neuroprotective properties of benzamide derivatives:

  • Neuroprotection : Research indicates that certain benzamide compounds can protect neurons from oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step organic reactions including cyclization and substitution processes. The evaluation of biological activity often employs high-throughput screening methods to identify promising candidates for further development.

Clinical Implications

The biological activity of this compound positions it as a candidate for further exploration in clinical settings. Its ability to inhibit key enzymes and pathways involved in tumor growth suggests it may serve as a lead compound for developing new cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.